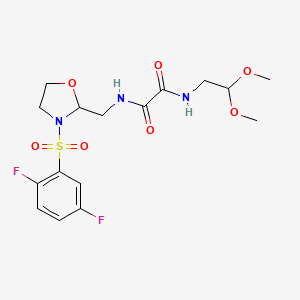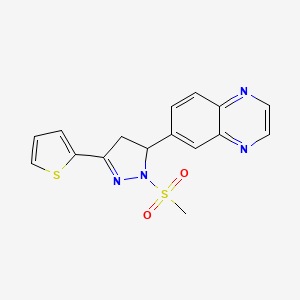![molecular formula C23H18ClN3O5S B2988630 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 899758-45-3](/img/structure/B2988630.png)
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is an intricate organic compound belonging to a class of sulfonamides. This compound finds relevance in various fields due to its complex structure and potential biological activities, especially in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide generally involves a multi-step synthetic route. The process typically begins with the synthesis of the 2-methyl-4-oxoquinazoline core, followed by its functionalization to incorporate the chloro and phenyl groups. The final steps involve the formation of the sulfonamide linkage and the dihydrobenzo[dioxine] moiety. These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely be optimized for large-scale synthesis. This involves using cost-effective reagents, efficient reaction conditions, and possibly continuous flow chemistry techniques to enhance scalability and reduce production costs. Specific details about industrial production methods may require proprietary information from chemical manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions:
Substitution Reactions: : Due to the presence of the chloro and sulfonamide groups, it can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: : The compound's functional groups can undergo reduction, particularly targeting the oxo and sulfonamide groups.
Oxidation Reactions: : The aromatic rings and quinazoline core can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution Reactions: : Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are common.
Reduction Reactions: : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Oxidation Reactions: : Oxidizing agents like potassium permanganate or hydrogen peroxide might be employed.
Major Products
The products vary based on the type of reaction. For instance, reduction might yield alcohol derivatives, while substitution can lead to various substituted derivatives depending on the attacking nucleophile or electrophile.
Scientific Research Applications
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has numerous applications in scientific research:
Chemistry: : It's used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology: : The compound's structural complexity makes it suitable for studying biological interactions at the molecular level, particularly in protein-ligand binding studies.
Medicine: : It has potential medicinal applications, possibly as a lead compound in drug development for targeting specific enzymes or receptors.
Industry: : Its derivatives can be explored for use in materials science, particularly in the development of novel polymers or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide often involves its interaction with specific biological targets. The compound may act by:
Inhibiting Enzymes: : Binding to active sites of enzymes, potentially disrupting their normal function.
Receptor Binding: : Interacting with cell surface or intracellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: : Inserting itself between DNA bases, potentially affecting DNA replication and transcription processes.
The exact pathways and molecular targets depend on the specific biological context and the nature of the compound's interactions.
Comparison with Similar Compounds
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can be compared with other similar sulfonamide-containing compounds and quinazoline derivatives. Here's a comparison:
N-(2-chloro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)-benzo[d][1,3]dioxole-6-sulfonamide: : Similar structure but different ring systems and substitution patterns.
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: : Fluorine substitution instead of chlorine.
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzo[b][1,4]dioxane-6-sulfonamide: : Variation in the dihydrobenzo structure.
Conclusion
This compound is a compound of considerable interest in various scientific fields due to its complex structure and potential applications. Its preparation, chemical reactions, and scientific utility offer significant opportunities for research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S/c1-14-25-19-5-3-2-4-17(19)23(28)27(14)15-6-8-18(24)20(12-15)26-33(29,30)16-7-9-21-22(13-16)32-11-10-31-21/h2-9,12-13,26H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUNPCUCWNZUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2988548.png)
![N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2988551.png)
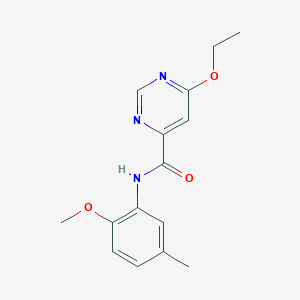
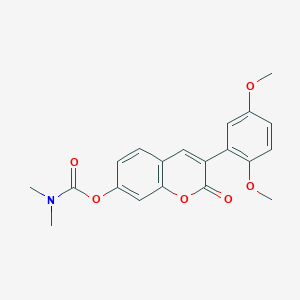
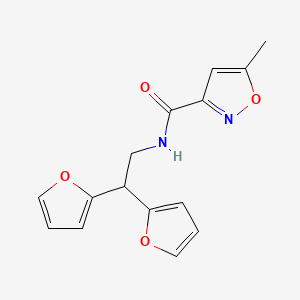
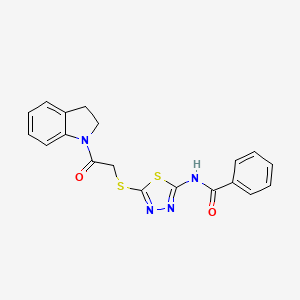
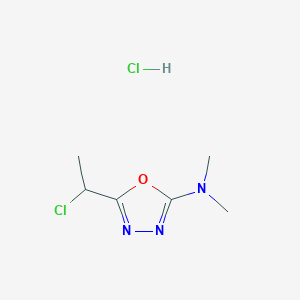
![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2988559.png)
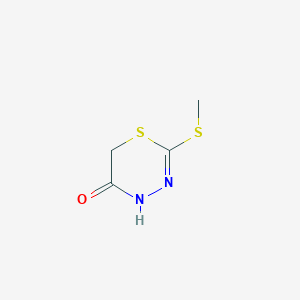
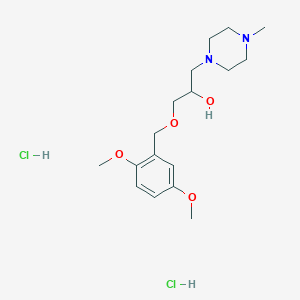
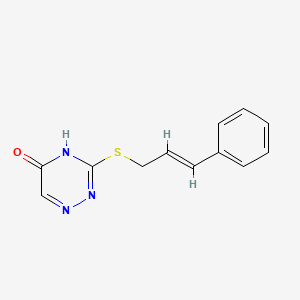
![3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B2988563.png)
